molecular formula C9H11NO4 B12362656 6-Nitro-4a,5,6,7,8,8a-hexahydrochromen-4-one

6-Nitro-4a,5,6,7,8,8a-hexahydrochromen-4-one

Katalognummer: B12362656
Molekulargewicht: 197.19 g/mol
InChI-Schlüssel: RBCXMKCIPOXICG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Nitro-4a,5,6,7,8,8a-hexahydrochromen-4-one is a chemical compound that belongs to the class of nitrochromenes This compound is characterized by its unique structure, which includes a nitro group attached to a hexahydrochromenone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves the nitration of a suitable precursor compound. One common method involves the nitration of 4a,5,6,7,8,8a-hexahydrochromen-4-one using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring high yields and purity of the final product. Additionally, the use of environmentally friendly nitrating agents and solvents is often explored to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-Nitro-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of 6-amino-4a,5,6,7,8,8a-hexahydrochromen-4-one.

    Substitution: Formation of various substituted chromenone derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique optical and electronic properties.

Wirkmechanismus

The mechanism of action of 6-Nitro-4a,5,6,7,8,8a-hexahydrochromen-4-one is primarily related to its ability to interact with biological molecules through its nitro group. The nitro group can undergo bioreduction to form reactive intermediates, which can then interact with cellular components such as DNA, proteins, and enzymes. These interactions can lead to various biological effects, including inhibition of enzyme activity, induction of oxidative stress, and modulation of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Nitro-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific and industrial fields .

Eigenschaften

Molekularformel

C9H11NO4

Molekulargewicht

197.19 g/mol

IUPAC-Name

6-nitro-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C9H11NO4/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h3-4,6-7,9H,1-2,5H2

InChI-Schlüssel

RBCXMKCIPOXICG-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(CC1[N+](=O)[O-])C(=O)C=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.